Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate
Description
Properties
Molecular Formula |
C6H3BF5KO |
|---|---|
Molecular Weight |
235.99 g/mol |
IUPAC Name |
potassium;(2,3-difluoro-6-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF5O.K/c8-3-1-2-4(13)5(6(3)9)7(10,11)12;/h1-2,13H;/q-1;+1 |
InChI Key |
ZRCKVZZNAZNNAV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1F)F)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Metal-Halogen Exchange and Subsequent Boronation
A common route involves preparing the corresponding arylmetal intermediate by metal-halogen exchange using n-butyllithium or magnesium reagents on a 2,3-difluoro-6-hydroxyphenyl halide precursor, followed by reaction with trialkyl borates (e.g., trimethyl borate) to form the boronic acid intermediate. This intermediate is then converted to the potassium trifluoroborate by treatment with potassium hydrogen difluoride (KHF2).
- 2,3-Difluoro-6-hydroxyphenyl bromide + n-BuLi → aryllithium intermediate
- Aryllithium + B(OMe)3 → boronic acid intermediate
- Boronic acid + KHF2 → this compound
This method benefits from the mild conditions and the ability to introduce the boron moiety selectively on the aromatic ring while preserving the hydroxy and fluorine substituents.
Transition Metal-Catalyzed Borylation
Recent advances have demonstrated the use of palladium or iridium catalysts for the direct borylation of aromatic C–H bonds in fluorinated phenols. For example, iridium-catalyzed C–H borylation using bis(pinacolato)diboron followed by conversion to trifluoroborates is a viable approach. However, the hydroxy group at position 6 may require protection to avoid catalyst poisoning or side reactions.
Conversion of Boronic Acids to Trifluoroborates
The critical step in all methods is the conversion of boronic acids or esters to the corresponding potassium trifluoroborate salts. This is typically achieved by treatment with aqueous potassium hydrogen difluoride (KHF2) under mild conditions.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Boronic acid + KHF2, aqueous medium, room temp | Formation of potassium trifluoroborate salt |
This step imparts enhanced stability and crystallinity, allowing easier handling and storage.
Experimental Conditions and Optimization
- Solvent systems: Common solvents include tetrahydrofuran (THF), acetonitrile (CH3CN), and mixtures with water to facilitate KHF2 solubility.
- Temperature: Typically room temperature to mild heating (25–50°C).
- Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to prevent oxidation or hydrolysis.
- Purification: Silica gel chromatography or recrystallization from appropriate solvents.
Representative Research Findings
Stability and Reactivity
Potassium aryltrifluoroborates are air- and moisture-stable, which contrasts with the more sensitive boronic acids. This stability allows for bench-top storage and use in cross-coupling reactions without special precautions.
Functional Group Tolerance
Studies show that electron-withdrawing groups such as fluorine and electron-donating groups like hydroxy are compatible with the preparation protocols, though hydroxy groups may require protection during metalation steps to prevent side reactions.
Application in Cross-Coupling
This compound has been successfully employed in Suzuki–Miyaura coupling reactions with aryl halides under palladium catalysis, demonstrating its utility as a stable boron reagent.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Metal-halogen exchange + boronation + KHF2 | n-BuLi, B(OMe)3, KHF2 | Low temp, inert atmosphere | High regioselectivity, well-established | Sensitive to moisture, requires dry conditions |
| Transition metal-catalyzed C–H borylation + KHF2 | Ir or Pd catalyst, B2Pin2, KHF2 | Mild heating, inert atmosphere | Direct borylation, fewer steps | May require protecting groups for hydroxy |
| Conversion of boronic acid to trifluoroborate | Boronic acid, KHF2 | Aqueous, room temp | Simple, high yield | Requires prior boronic acid synthesis |
Chemical Reactions Analysis
Types of Reactions
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: These are commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents in these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate has several scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound is valuable in medicinal chemistry for the synthesis of complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism by which potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate exerts its effects involves the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with analogs:
Key Observations :
Stability and Reactivity
- Bench Stability : Trifluoroborate salts are generally crystalline and stable under ambient conditions. For example, pyrimidin-6-yl trifluoroborates retain integrity for >1 year without degradation . This stability extends to the target compound, as evidenced by its commercial availability as a room-temperature-stable solid .
- However, its hydroxyl group can act as a directing group in C–H functionalization .
Research Findings and Case Studies
- Cross-Coupling Efficiency : A study using Potassium (2-bromo-6-fluorophenyl)trifluoroborate achieved >90% yield in a Suzuki-Miyaura coupling with aryl chlorides, outperforming fluorine-substituted analogs due to bromine’s superior leaving-group ability .
- Solubility Challenges: The hydroxyl group in the target compound improves water solubility (e.g., ~5 mg/mL in DMSO), but this can complicate purification in non-polar solvents .
Biological Activity
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate is a member of the organotrifluoroborate family, characterized by its trifluoroborate anion and a phenolic structure with specific fluorine and hydroxyl substitutions. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique reactivity profile.
This compound can be synthesized through various methods, including:
- Boronation reactions involving phenolic precursors.
- Electrophilic aromatic substitution , where fluorine atoms are introduced at specific positions on the aromatic ring.
The presence of both hydroxy and difluoro groups enhances its nucleophilicity and electrophilicity compared to non-fluorinated analogs, making it a versatile reagent in organic reactions.
Biological Activity
While specific biological activities of this compound are not extensively documented, some insights can be drawn from studies on related organotrifluoroborates. These compounds have shown potential in:
- Drug Development : Organotrifluoroborates are recognized for their ability to serve as intermediates in synthesizing biologically active compounds. Their stability and reactivity make them candidates for therapeutic applications.
- Reactivity Studies : Research indicates that the unique substitution pattern of this compound allows for selective interactions with electrophiles, enhancing its utility in catalysis and organic synthesis.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other organoboron compounds highlights its unique features:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| This compound | C6H4BF4KO | 217.998 g/mol | Contains both difluoro and hydroxy groups |
| Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate | C6H4BF4KO | 217.998 g/mol | Lacks additional fluorine on the phenyl ring |
| Potassium (2-hydroxyphenyl)trifluoroborate | C6H5BF3KO | 202.99 g/mol | No fluorine substituents on the phenyl ring |
The combination of difluoro and hydroxy groups in this compound enhances its reactivity in specific chemical transformations compared to its analogs.
Case Studies
Q & A
Q. What are the established synthetic routes for Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution of fluorine in fluorinated aryltrifluoroborates using organolithium reagents. For example, reacting potassium hexafluorophenyltrifluoroborate (K[C6F5BF3]) with methyllithium (MeLi) in anhydrous tetrahydrofuran (THF) at -78°C yields substituted derivatives. Optimization involves controlling stoichiometry (e.g., excess BuLi increases substitution efficiency) and reaction temperature (e.g., heating to 55–60°C promotes multi-substitution). Side products like hydrodeboration byproducts must be minimized by inert atmosphere handling .
Q. How is the purity and structural integrity of this compound validated experimentally?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography. For instance, ¹⁹F NMR can confirm trifluoroborate integrity (δ ≈ -135 ppm for BF₃⁻), while ¹H NMR resolves aromatic proton environments (e.g., δ 7.3–7.1 ppm for substituted phenyl groups). X-ray crystallography of analogous compounds (e.g., potassium 4-phenyltetrafluorophenyltrifluoroborate) confirms regioselectivity and bond angles .
Q. What are the primary applications of this compound in catalytic cross-coupling reactions?
Aryltrifluoroborates are key substrates in Suzuki-Miyaura cross-coupling reactions. The hydroxyl and fluorine substituents enhance solubility in polar solvents (e.g., DME/H2O mixtures) and modulate electronic effects, improving coupling efficiency with aryl halides. For example, coupling with Pd(PPh3)4 catalysts yields biaryls for pharmaceutical intermediates .
Q. What are the stability and storage requirements for this compound?
The compound is hygroscopic and sensitive to air oxidation. Storage under inert gas (N2 or Ar) at 2–8°C in sealed containers is critical. Decomposition pathways include hydrolysis of the BF₃⁻ group, which can be monitored via ¹⁹F NMR loss of the trifluoroborate signal .
Advanced Research Questions
Q. How does the electronic and steric profile of the 2,3-difluoro-6-hydroxyphenyl group influence substitution patterns in cross-coupling reactions?
The electron-withdrawing fluorine atoms activate the aryl ring toward electrophilic substitution, while the hydroxyl group introduces steric hindrance and hydrogen-bonding interactions. Computational studies (DFT) on analogous systems suggest that fluorine substituents lower the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. Competing para-substitution is suppressed due to steric effects from the hydroxyl group .
Q. What analytical methods resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields (e.g., 65% vs. 80%) often arise from differences in workup protocols. For example, incomplete removal of triethylammonium chloride salts (via filtration) or solvent traces (via rotary evaporation) can artificially lower yields. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity post-synthesis, while mass spectrometry (HRMS) confirms molecular ion peaks .
Q. How do competing reaction pathways (e.g., hydrodeboration vs. substitution) impact the synthesis of this compound?
Hydrodeboration byproducts form when protic solvents (e.g., H2O) or acidic conditions destabilize the trifluoroborate anion. Substitution dominates under strictly anhydrous conditions with aprotic solvents (e.g., THF) and excess organolithium reagents. Kinetic studies using in situ ¹⁹F NMR reveal that hydrodeboration accelerates above 0°C, necessitating low-temperature reactions .
Q. What comparative advantages does this compound offer over other aryltrifluoroborates in medicinal chemistry?
The hydroxyl group enables derivatization (e.g., esterification, glycosylation) for prodrug design, while fluorine enhances metabolic stability. In contrast, non-hydroxylated analogs (e.g., potassium 3,5-difluorophenyltrifluoroborate) lack this versatility. Case studies show improved bioavailability in kinase inhibitor candidates when hydroxylated aryltrifluoroborates are used .
Q. How can crystallographic data inform the design of derivatives with enhanced catalytic activity?
X-ray structures of related compounds (e.g., dispirophosphazenes) reveal planar geometries that stabilize transition states in cross-coupling. For this compound, intramolecular hydrogen bonding between hydroxyl and fluorine may preorganize the molecule for Pd coordination, reducing activation energy .
Methodological Recommendations
- Synthetic Optimization: Use Schlenk-line techniques for moisture-sensitive steps and monitor reactions via TLC (silica gel, UV-active spots).
- Purification: Employ column chromatography with EtOAc/hexane gradients or recrystallization from acetonitrile.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life under varying storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
